

analytical techniques for characterization of 2,6-dimethyl-3(2H)-benzofuranone

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Compound of Interest

Compound Name: 3(2H)-Benzofuranone, 2,6-dimethyl-

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Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of 2,6-dimethyl-3(2H)-benzofuranone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Expected ^1H and ^{13}C NMR Chemical Shifts

Atom Type	Expected ^1H Chemical Shift (δ , ppm)	Expected ^{13}C Chemical Shift (δ , ppm)
Aromatic CH	7.0 - 7.8	110 - 135
Methylene (CH_2)	~4.6	~75
Methyl (Aromatic- CH_3)	~2.4	~21
Methyl (Aliphatic- CH_3)	~2.3	~20
Carbonyl ($\text{C}=\text{O}$)	-	~198

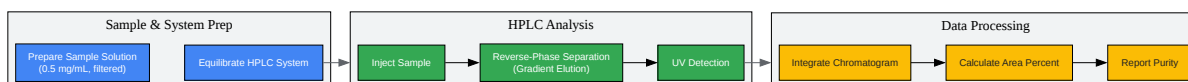
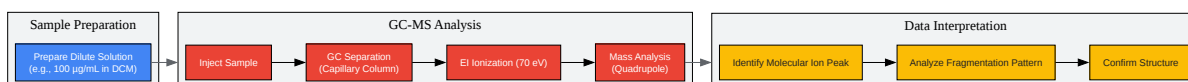
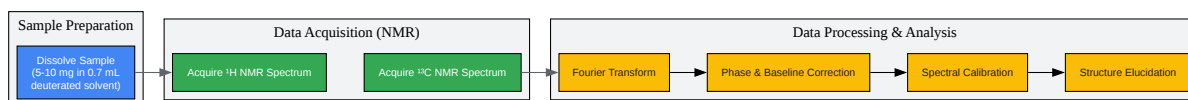
| Quaternary Aromatic C | - | 120 - 155 |

Note: Expected values are based on related benzofuranone structures. Actual shifts may vary depending on the solvent and experimental conditions.[\[1\]](#)[\[2\]](#)

Protocol 1: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of 2,6-dimethyl-3(2H)-benzofuranone in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-220 ppm, 1024-2048 scans, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for NMR Analysis



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